Cyclohexanemethanol, 2-methyl-

Vue d'ensemble

Description

Cyclohexanemethanol, 2-methyl-, also known as Cyclohexanemethanol, 2-methyl-, is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.

The exact mass of the compound Cyclohexanemethanol, 2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexanemethanol, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanemethanol, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

(2-Methylcyclohexyl)methanol, also known as 2-METHYLCYCLOHEXANEMETHANOL or Cyclohexanemethanol, 2-methyl-, is a type of alcohol . Alcohols generally interact with a variety of biological targets, including enzymes and cellular membranes.

Mode of Action

They can also act as substrates for enzymes such as alcohol dehydrogenase, leading to metabolic changes within the cell .

Biochemical Pathways

Alcohols are generally metabolized in the liver, primarily by the enzyme alcohol dehydrogenase, which converts them into aldehydes . These aldehydes can then be further metabolized into carboxylic acids, which can enter the citric acid cycle and be used for energy production .

Pharmacokinetics

Like other small alcohols, it is likely rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

The metabolism of alcohols can lead to the production of reactive oxygen species and other potentially harmful metabolites, which can cause cellular damage .

Action Environment

The action, efficacy, and stability of (2-Methylcyclohexyl)methanol can be influenced by various environmental factors. For example, the presence of other substances, such as other alcohols or drugs, can affect its metabolism and hence its effects . The pH of the environment can also affect the ionization state of the alcohol, potentially influencing its absorption and distribution .

Analyse Biochimique

Biochemical Properties

It is known that methanol, a related compound, can be metabolized by alcohol oxidase to formaldehyde, which is further oxidized to formate by formaldehyde dehydrogenase . This suggests that (2-Methylcyclohexyl)methanol may interact with similar enzymes and proteins in biochemical reactions.

Cellular Effects

Methanol, a related compound, has been shown to have toxic effects on cells, including decreased level of consciousness, poor coordination, vomiting, abdominal pain, and a specific smell on the breath .

Molecular Mechanism

It is known that methanol, a related compound, is broken down by the body into formaldehyde, formic acid, and formate, which cause much of the toxicity .

Metabolic Pathways

It is known that methanol, a related compound, is involved in several metabolic pathways, including the conversion of CO2 to methane, methanol to methane, and acetate to methane .

Activité Biologique

Cyclohexanemethanol, 2-methyl- (commonly referred to as Methylcyclohexanemethanol or MCHM) is an organic compound with a structure that includes a cyclohexane ring substituted with a hydroxyl group and a methyl group. This compound has garnered attention due to its applications in industrial processes and its implications in environmental studies, particularly following incidents like the 2014 Elk River chemical spill in West Virginia. This article delves into the biological activity of MCHM, highlighting its toxicity profiles, mutagenicity assessments, and environmental impacts based on diverse research findings.

Chemical Structure and Properties

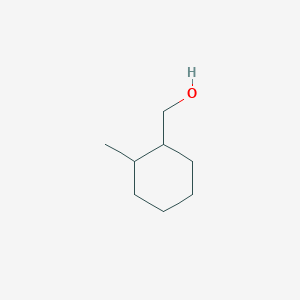

MCHM is characterized by the following structural formula:

This formula indicates that MCHM consists of seven carbon atoms, sixteen hydrogen atoms, and one oxygen atom. The compound's cyclohexane ring structure contributes to its hydrophobic properties, which influence its behavior in biological systems and the environment.

Acute Toxicity

The acute toxicity of MCHM has been evaluated through various studies. The oral LD50 (lethal dose for 50% of the population) for MCHM is reported to be approximately 825 mg/kg in rats, indicating moderate toxicity levels. The dermal LD50 is greater than 2000 mg/kg , suggesting lower toxicity via skin exposure compared to oral ingestion .

Mutagenicity and Genotoxicity

Research indicates that MCHM does not exhibit significant mutagenic or genotoxic effects. In a bacterial reverse mutation assay using Salmonella typhimurium strains and Escherichia coli, MCHM did not increase revertant colonies at concentrations up to 5000 μg/plate , both with and without metabolic activation . Furthermore, a micronucleus test in mice showed no clastogenic effects at doses ranging from 1250 to 5000 mg/kg , establishing a No Observed Adverse Effect Level (NOAEL) for reproductive toxicity at 500 mg/kg/day .

Case Study: Elk River Chemical Spill

The release of MCHM during the Elk River chemical spill raised concerns about its environmental fate and health impacts. Following the spill, extensive water sampling was conducted to assess contamination levels. The incident affected over 300,000 residents , leading to a temporary water ban in several areas . Research highlighted that MCHM's low volatility and hydrophobic nature resulted in its accumulation in sediments, posing potential risks to aquatic life .

Biodegradability and Bioaccumulation

Current research on the biodegradability of MCHM suggests that it may not readily degrade in aquatic environments, raising concerns about bioaccumulation in organisms. Further studies are needed to determine its long-term ecological effects .

Summary of Research Findings

Applications De Recherche Scientifique

Froth Flotation in Mining

One of the primary applications of cyclohexanemethanol, 2-methyl- is in the froth flotation process for coal cleaning. A patent describes a mixture containing 95% MCHM used as a frothing agent, which enhances the separation of coal from impurities by allowing finely divided coal particles to adhere to air bubbles and rise to the surface . This method is advantageous because MCHM is less toxic compared to traditional frothing agents like 2-ethylhexanol.

Air Fresheners and Fragrance Industry

MCHM has been patented for use in air fresheners due to its pleasant odor profile. The compound's low odor threshold makes it an effective ingredient in fragrance formulations, contributing to consumer products that require a mint-like scent .

Water Treatment Studies

Research has focused on understanding the fate and transport of MCHM in water systems, particularly following a significant chemical spill in West Virginia in January 2014 that contaminated drinking water for over 300,000 residents. Studies aimed to quantify the chemical properties of MCHM, including its octanol-water partition coefficient and aqueous solubility, which are crucial for assessing its environmental impact and developing effective remediation strategies .

Odor Threshold Analysis

The investigation into the odor thresholds of MCHM isomers revealed that they can be detected at very low concentrations (as low as 7 ppb), which raises concerns regarding consumer exposure and environmental safety during spills . This research highlights the importance of monitoring and managing chemical spills to protect public health.

Safety Evaluations

Toxicological studies have assessed the genotoxicity and reproductive toxicity of cyclohexanemethanol, 2-methyl-. Findings indicate that it does not present significant risks for genotoxicity or skin sensitization, making it a safer alternative for various applications . The calculated Margin of Exposure (MOE) values for repeated dose toxicity are above safety thresholds, indicating low risk at current usage levels .

West Virginia Chemical Spill

The MCHM spill incident serves as a critical case study for understanding the compound's behavior in aquatic environments. Initial remediation efforts using granulated activated carbon were insufficient to remove MCHM from contaminated water sources, leading to prolonged exposure risks for local populations . Subsequent research focused on improving water treatment processes to effectively eliminate MCHM from drinking water supplies.

Propriétés

IUPAC Name |

(2-methylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDINIHOPRFWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60273950 | |

| Record name | 2-Methylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-40-0 | |

| Record name | Cyclohexanemethanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylcyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylcyclohexanemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WH4DUS8RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.